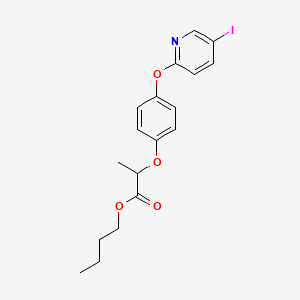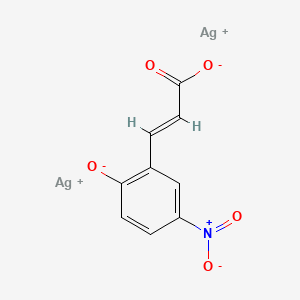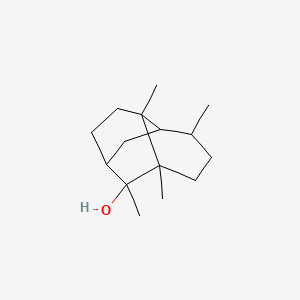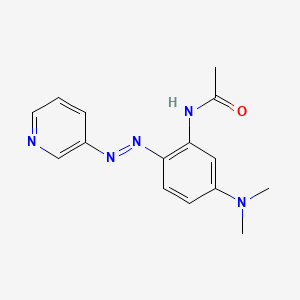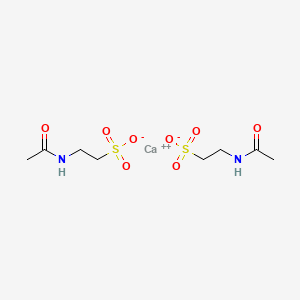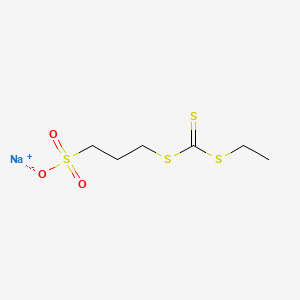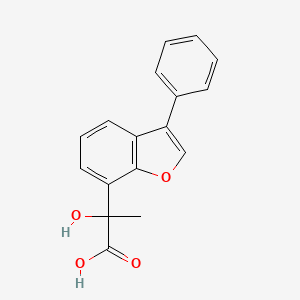
12-Tricosanamine, N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Tricosanamine, N,N-dimethyl-: is an organic compound with the molecular formula C25H53N . It is a tertiary amine, characterized by a long hydrocarbon chain with a dimethylamino group attached to the 12th carbon atom. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Tricosanamine, N,N-dimethyl- typically involves the alkylation of 12-tricosanamine with dimethyl sulfate or methyl iodide. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds as follows:
- Dissolve 12-tricosanamine in an appropriate solvent such as ethanol or methanol.
- Add the base (e.g., sodium hydroxide) to the solution.
- Slowly add dimethyl sulfate or methyl iodide to the reaction mixture while maintaining a controlled temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by distillation or recrystallization.
Industrial Production Methods: Industrial production of 12-Tricosanamine, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing continuous stirring and temperature control to ensure complete reaction.
- Utilizing distillation columns for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Tricosanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: N,N-dimethyl-12-tricosanamine N-oxide.
Reduction: 12-tricosanamine or N-methyl-12-tricosanamine.
Substitution: Various substituted amines depending on the substituent introduced.
Applications De Recherche Scientifique
12-Tricosanamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in organic synthesis and catalysis.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 12-Tricosanamine, N,N-dimethyl- primarily involves its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the dimethylamino group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic surfaces, facilitating the formation of micelles and other structures.
Comparaison Avec Des Composés Similaires
12-Tricosanamine: Lacks the dimethyl groups, making it less hydrophilic.
N,N-Dimethyl-1-dodecanamine: Shorter hydrocarbon chain, resulting in different surfactant properties.
N,N-Dimethyl-1-hexadecanamine: Intermediate chain length with varying surfactant characteristics.
Uniqueness: 12-Tricosanamine, N,N-dimethyl- is unique due to its specific chain length and dimethylamino group, which provide a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications.
Propriétés
Numéro CAS |
71550-32-8 |
|---|---|
Formule moléculaire |
C25H53N |
Poids moléculaire |
367.7 g/mol |
Nom IUPAC |
N,N-dimethyltricosan-12-amine |
InChI |
InChI=1S/C25H53N/c1-5-7-9-11-13-15-17-19-21-23-25(26(3)4)24-22-20-18-16-14-12-10-8-6-2/h25H,5-24H2,1-4H3 |
Clé InChI |
PQQPKFYFBKQLBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCCCCCCCCCC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





